molecular formula C11H10F3NO2 B6158059 4-[3-(trifluoromethoxy)phenyl]pyrrolidin-2-one CAS No. 1367057-49-5

4-[3-(trifluoromethoxy)phenyl]pyrrolidin-2-one

Cat. No.: B6158059
CAS No.: 1367057-49-5
M. Wt: 245.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(trifluoromethoxy)phenyl]pyrrolidin-2-one is a chemical compound with the molecular formula C11H10F3NO2 and a molecular weight of 245.2 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(trifluoromethoxy)phenyl]pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-[3-(trifluoromethoxy)phenyl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation and the specific reagents used.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted products.

Scientific Research Applications

    Chemistry: The compound can be used as a building block in the synthesis of more complex molecules.

    Biology: It may serve as a tool for studying biological processes and interactions.

    Industry: It can be used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[3-(trifluoromethoxy)phenyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to modulation of their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-[3-(trifluoromethoxy)phenyl]pyrrolidin-2-one include other pyrrolidine derivatives, such as pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol .

Uniqueness

The uniqueness of this compound lies in its trifluoromethoxyphenyl group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable scaffold for drug discovery and other applications .

Properties

CAS No.

1367057-49-5

Molecular Formula

C11H10F3NO2

Molecular Weight

245.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.